molecular formula C19H15N3OS B2838904 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 1795085-07-2

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2838904
CAS No.: 1795085-07-2
M. Wt: 333.41
InChI Key: NNPWFBKBOBYYGY-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the heterocyclization . Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a catalyst.

  • Nucleophilic Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for cross-coupling reactions , which are essential in the construction of biologically active compounds.

Biology: Biologically, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide has shown potential as a bioactive molecule with applications in drug discovery. Its interactions with various biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound has been investigated for its antiviral , anti-inflammatory , and anticancer properties. Its ability to modulate biological pathways makes it a candidate for the development of new drugs.

Industry: Industrially, this compound can be used in the production of pharmaceuticals , agrochemicals , and advanced materials . Its unique chemical properties enable its incorporation into various products, enhancing their performance and functionality.

Comparison with Similar Compounds

  • Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.

  • Indole derivatives: Compounds containing the indole nucleus are structurally related and often possess comparable medicinal properties.

  • Pyridine derivatives: These compounds feature the pyridine ring and can have overlapping applications in chemistry and medicine.

Uniqueness: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide stands out due to its unique combination of thiophene, pyridine, and indole moieties, which confer distinct chemical and biological properties not found in simpler derivatives.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-19(18-8-14-3-1-2-4-17(14)22-18)21-10-13-7-16(11-20-9-13)15-5-6-24-12-15/h1-9,11-12,22H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWFBKBOBYYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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